molecular formula C13H17N3O B7059970 4-[(2-Methoxycyclopentyl)methylamino]pyridine-2-carbonitrile

4-[(2-Methoxycyclopentyl)methylamino]pyridine-2-carbonitrile

Cat. No.: B7059970
M. Wt: 231.29 g/mol
InChI Key: LAQZPYPTFAFKQJ-UHFFFAOYSA-N
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Description

4-[(2-Methoxycyclopentyl)methylamino]pyridine-2-carbonitrile is a complex organic compound with a unique structure that combines a pyridine ring with a methoxycyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxycyclopentyl)methylamino]pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of the methoxycyclopentyl group and its subsequent attachment to the pyridine ring. Common synthetic routes may include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group with a nucleophile, such as the methoxycyclopentyl group.

    Cyclization reactions: These reactions are used to form the cyclopentyl ring structure.

    Functional group modifications:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:

    Batch reactors: For controlled reaction conditions and scalability.

    Continuous flow reactors: For efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxycyclopentyl)methylamino]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a carbonyl group.

    Reduction: Reduction of the nitrile group to an amine.

    Substitution: Replacement of functional groups on the pyridine ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas for reduction reactions.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-Methoxycyclopentyl)methylamino]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. This may include:

    Binding to receptors: Interaction with specific receptors on cell surfaces.

    Enzyme inhibition: Inhibition of enzymes involved in key biological processes.

    Signal transduction: Modulation of signaling pathways within cells.

Comparison with Similar Compounds

4-[(2-Methoxycyclopentyl)methylamino]pyridine-2-carbonitrile can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures, such as other pyridine derivatives or cyclopentyl-containing molecules.

    Uniqueness: The presence of both the methoxycyclopentyl group and the nitrile group on the pyridine ring makes this compound unique in its chemical and biological properties.

Properties

IUPAC Name

4-[(2-methoxycyclopentyl)methylamino]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-17-13-4-2-3-10(13)9-16-11-5-6-15-12(7-11)8-14/h5-7,10,13H,2-4,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQZPYPTFAFKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC1CNC2=CC(=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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